molecular formula C15H18N2O2 B6152560 tert-butyl N-(4-aminonaphthalen-1-yl)carbamate CAS No. 2254492-16-3

tert-butyl N-(4-aminonaphthalen-1-yl)carbamate

Cat. No.: B6152560
CAS No.: 2254492-16-3
M. Wt: 258.3
InChI Key:
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Description

tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminonaphthalene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminonaphthalene-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles; reactions are often conducted in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological systems. It is also used in the development of fluorescent probes for imaging applications.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate moiety can be used to modify the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(5-aminonaphthalen-1-yl)carbamate
  • tert-Butyl N-(3-aminonaphthalen-1-yl)carbamate

Comparison: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is unique due to the position of the amino group on the naphthalene ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. Compared to tert-butyl carbamate, the presence of the naphthalene ring in this compound provides additional aromaticity and potential for π-π interactions, which can be advantageous in certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves the reaction of tert-butyl carbamate with 4-nitro-1-naphthol, followed by reduction of the nitro group to an amino group and subsequent protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The BOC-protected amine is then reacted with phosgene to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-nitro-1-naphthol", "thionyl chloride", "triethylamine", "tert-butylamine", "phosgene" ], "Reaction": [ "1. Dissolve 4-nitro-1-naphthol in thionyl chloride and add triethylamine to form the corresponding 4-nitro-1-naphtholate salt.", "2. Add tert-butyl carbamate to the reaction mixture and stir at room temperature for several hours.", "3. Filter the reaction mixture and wash the solid with diethyl ether to obtain the crude product.", "4. Dissolve the crude product in ethanol and add palladium on carbon as a catalyst.", "5. Hydrogenate the reaction mixture under a hydrogen atmosphere to reduce the nitro group to an amino group.", "6. Protect the amino group with tert-butyloxycarbonyl (BOC) by adding BOC anhydride and triethylamine to the reaction mixture.", "7. Purify the BOC-protected amine by column chromatography.", "8. Dissolve the BOC-protected amine in anhydrous dichloromethane and add phosgene to the reaction mixture.", "9. Stir the reaction mixture at room temperature for several hours to form tert-butyl N-(4-aminonaphthalen-1-yl)carbamate.", "10. Purify the final product by column chromatography and recrystallization." ] }

CAS No.

2254492-16-3

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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